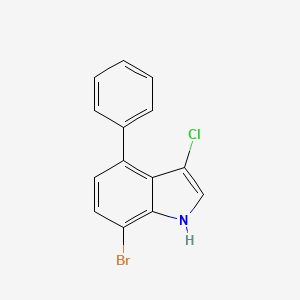
2-(5-Bromo-2-chlorothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Bromo-2-chlorothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative of thiophene. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both bromine and chlorine atoms on the thiophene ring makes it a versatile intermediate for further functionalization.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-chlorothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-bromo-2-chlorothiophene with bis(pinacolato)diboron under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine. The reaction conditions are typically mild, with the reaction being conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
2-(5-Bromo-2-chlorothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the thiophene ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Cross-Coupling Reactions: The boronic ester group allows for Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form biaryl or styrene derivatives.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiol derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Sulfoxides and Sulfones: Formed through oxidation.
Thiols: Formed through reduction.
科学研究应用
2-(5-Bromo-2-chlorothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: Employed in the synthesis of biologically active molecules for studying cellular processes.
Catalysis: Acts as a ligand or catalyst in various organic transformations.
作用机制
The mechanism by which 2-(5-Bromo-2-chlorothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects depends on the specific reaction or application. In cross-coupling reactions, the boronic ester group forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the coupling partner. In biological applications, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity.
相似化合物的比较
Similar Compounds
2-(5-Bromo-2-chlorothiophen-3-YL)acetic acid: Another derivative of thiophene with similar functional groups.
5-Bromo-2-chlorothiophene: The parent compound without the boronic ester group.
2-(5-Bromo-2-chlorothiophen-3-YL)methanol: A related compound with a hydroxyl group instead of the boronic ester.
Uniqueness
The presence of the boronic ester group in 2-(5-Bromo-2-chlorothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane makes it particularly valuable for cross-coupling reactions, which are essential for constructing complex organic molecules. This compound’s versatility and reactivity distinguish it from other thiophene derivatives.
属性
CAS 编号 |
942069-98-9 |
|---|---|
分子式 |
C10H13BBrClO2S |
分子量 |
323.44 g/mol |
IUPAC 名称 |
2-(5-bromo-2-chlorothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C10H13BBrClO2S/c1-9(2)10(3,4)15-11(14-9)6-5-7(12)16-8(6)13/h5H,1-4H3 |
InChI 键 |
UYHBDWQRDNFKHV-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(SC(=C2)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-2,2-dimethyl-2H,4H-1,3-dioxin-4-one](/img/structure/B12634893.png)
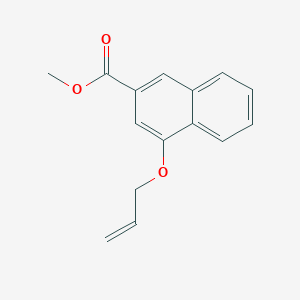
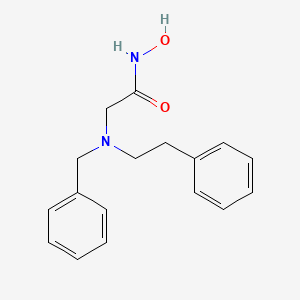
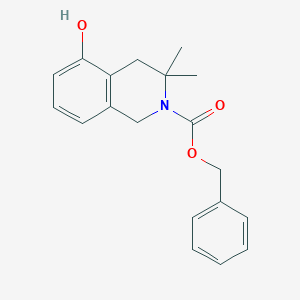
![2-(3,4-Dimethylphenyl)-3-[(3-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B12634931.png)
![1-[4-(2-Methylpropyl)phenyl]-3-azabicyclo[3.1.0]hexane](/img/structure/B12634932.png)
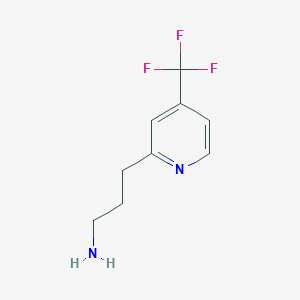
![(2S)-2-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B12634963.png)
![(3S,3'aR,8'aS,8'bS)-2'-(2-chlorophenyl)-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12634977.png)
![5-[(4R,5R)-5-Ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl]pent-4-enal](/img/structure/B12634978.png)

![1,3-Benzenediol, 4-[2-ethyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12634981.png)
![9-Bromo-6-[2-(ethylamino)ethyl]benzo[h]isoquinolin-1(2h)-one](/img/structure/B12634982.png)
